2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRXGKCVSKUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728905 | |
| Record name | 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245706-53-9 | |
| Record name | 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring, followed by cyclization with 1,2-diaminopropane to form the tetrahydroimidazo[1,2-A]pyrazine core . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced tetrahydroimidazo[1,2-A]pyrazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Key Comparison Points
Core Saturation and Bioactivity
- The tetrahydroimidazo[1,2-a]pyrazine core (saturated) in the target compound enhances conformational rigidity compared to unsaturated analogs like N,2-Bis(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine . This rigidity improves binding to Gαq proteins, as seen in BIM-46174 (EC₅₀: 0.5–1 μM) .
- In antimalarial activity, saturation plays a critical role: The saturated analog N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine (IC₅₀: 200 nM) outperforms its unsaturated counterpart (IC₅₀: >10,000 nM in W2 strain), suggesting improved target engagement .
Substituent Effects Fluorophenyl Group: The 4-fluorophenyl substituent enhances metabolic stability and lipophilicity, improving membrane permeability. This is evident in the antimalarial activity of fluorophenyl-containing derivatives . Dimethyl Substituents: The 8,8-dimethyl groups in the target compound likely reduce rotational freedom, enhancing binding affinity. Similar substituents in BIM-46174 contribute to its nanomolar potency . Ethyl vs. Fluorophenyl: The ethyl-substituted analog (2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) lacks significant bioactivity, underscoring the necessity of aromatic/electron-withdrawing groups for target interaction .
Target Selectivity
- Imidazo[1,2-a]pyrazines (e.g., target compound) preferentially inhibit Gαq proteins, while imidazo[1,2-a]pyridines (e.g., 3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) exhibit antisecretory effects via proton pump inhibition . This highlights the impact of heterocycle choice (pyrazine vs. pyridine) on target specificity.
Synthetic Challenges
- The synthesis of the target compound involves borane-mediated reductions, which introduce impurities but are necessary due to the instability of intermediates . In contrast, BIM-46174 derivatives require peptide-like coupling strategies, increasing synthetic complexity .
Safety and Toxicity Fluorophenyl-containing compounds generally exhibit higher toxicity (e.g., H315, H319 warnings) compared to non-halogenated analogs . For instance, the ethyl-substituted analog lacks these hazards but also lacks bioactivity .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | 245.3 | 2.8 | 1 | 2 |
| BIM-46174 | ~450 | 3.5 | 3 | 5 |
| N,2-Bis(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine | 333.3 | 4.1 | 2 | 3 |
| 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | 151.2 | 1.2 | 1 | 1 |
Biological Activity
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. The presence of the fluorine atom in the phenyl group is believed to enhance its electronic properties and influence its interactions with biological targets. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Molecular Formula : C14H16FN3
- Molecular Weight : Approximately 245.301 g/mol
- CAS Number : 1310455-86-7
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, structural modifications can lead to enhanced activity against various bacterial strains.
- Antitumor Effects : Preliminary data suggest that this compound may exhibit anticancer properties. Its structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating a potential for further development in cancer therapeutics.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as monoamine oxidase (MAO). Inhibitors of MAO are of particular interest in treating neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
The efficacy of this compound is closely linked to its structural features. The fluorinated phenyl group significantly alters its electronic characteristics compared to non-fluorinated analogs. This modification can enhance binding affinity to biological targets and improve metabolic stability.
Comparative Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine | Chlorine substituent | Antitumor and antimicrobial |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine | No halogen substituent | Anticancer properties |
| 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine | Bromine substituent | Potentially similar activities |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- A study investigated the MAO inhibitory effects of various derivatives with different substituents on the phenyl ring. The most potent inhibitor showed an IC50 value of 0.013 µM for MAO-B and exhibited selectivity over MAO-A .
- Another research effort synthesized a series of tetrahydroimidazo derivatives and assessed their cytotoxicity against cancer cell lines. The findings indicated that certain modifications could lead to increased cytotoxic effects while maintaining lower toxicity to healthy cells .
Q & A
Basic: What are the key synthetic routes for 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, and how are intermediates stabilized?
Methodological Answer:
The synthesis typically involves cyclization of precursors (e.g., 4-fluoro-3-methylphenyl derivatives) under controlled conditions. A critical step is the coupling of Boc-glycine using HATU and DIPEA in DMF to form intermediates like tert-butyl carbamate derivatives . Hydrogenation with borane-THF or PtO₂ under reflux (e.g., in 2-methoxyethanol) is employed to reduce imidazo rings, though intermediates may degrade on silica gel, necessitating rapid purification via column chromatography (95:5 DCM/7N NH₃-MeOH) . Stabilization often requires inert atmospheres (N₂) to prevent oxidation of sensitive intermediates .
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : Used to resolve Z/E configurations of nitroso derivatives and confirm cyclization (e.g., J5,8 coupling constants in imidazo[1,2-a]pyrazine) .
- Mass Spectrometry : Validates molecular weights (e.g., (M+H)⁺ peaks for hydrazide derivatives) .
- HPLC : Critical for purity assessment, especially post-hydrogenation steps prone to solvent or borane impurities .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence antimalarial activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that substituents like 4-fluorophenyl enhance potency against Plasmodium falciparum. For example:
| Compound Structure | IC₅₀ (nM) 3D7 Strain | IC₅₀ (nM) W2 Strain |
|---|---|---|
| N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine | 200 | 175 |
| N,2-Bis(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine | >10 | 5520 |
The saturated tetrahydroimidazo ring improves selectivity over unsaturated analogs (e.g., 10-fold potency increase in NaV1.7 inhibition) . Fluorine at the para position enhances metabolic stability and target binding .
Advanced: What computational methods optimize conformational stability for α-adrenergic receptor binding?
Methodological Answer:
- Molecular Modeling : Energy minimization of piperazinylimidazo[1,2-a]pyrazines using software like Schrödinger Suite identifies low-energy conformers. For example, 8-(1-piperazinyl) derivatives mimic mianserin’s semirigid structure, achieving α₂-receptor selectivity via planar imidazo rings .
- Lanthanide Shift Reagents : Correct NMR assignments (e.g., J5,8 > J6,8) validate predicted conformations .
Advanced: How can contradictory IC₅₀ data between strains be resolved?
Methodological Answer:
Discrepancies (e.g., W2 vs. 3D7 P. falciparum strains) arise from resistance mechanisms. To address this:
- Dose-Response Curves : Use 7-point assays with triplicate measurements.
- Protease Inhibition Assays : Test cross-reactivity with PfATP4 or CRT transporters to identify off-target effects .
- Metabolomic Profiling : Compare uptake in resistant vs. sensitive strains using radiolabeled compounds .
Advanced: What strategies mitigate instability during large-scale synthesis?
Methodological Answer:
- In Situ Quenching : Add methanol post-borane reactions to neutralize residual reagents and prevent decomposition .
- Lyophilization : Stabilize hygroscopic intermediates (e.g., hydrochloride salts) under inert gas .
- Flow Chemistry : Minimize silica gel contact by integrating hydrogenation and purification in continuous reactors .
Advanced: How are pharmacokinetic properties improved in imidazo[1,2-a]pyrazine derivatives?
Methodological Answer:
- Boc Protection : tert-Butoxycarbonyl groups enhance solubility (e.g., logP reduction from 3.2 to 1.8) and reduce hepatic clearance .
- PEGylation : Attach polyethylene glycol chains to hydrazide derivatives for prolonged half-life in murine models (t₁/₂ > 6 hrs) .
- Caco-2 Permeability Assays : Optimize substituents (e.g., methyl vs. cyclopropyl) to improve intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

